

biological activity of (4-methyl-1H-benzimidazol-2-yl)methanol

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Compound of Interest

Compound Name: (4-methyl-1H-benzimidazol-2-yl)methanol

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An In-Depth Technical Guide to the Biological Activity of **(4-methyl-1H-benzimidazol-2-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[\[1\]](#)[\[2\]](#) This technical guide provides a comprehensive overview of the biological activities of a specific derivative, **(4-methyl-1H-benzimidazol-2-yl)methanol**. We will delve into its synthesis, evaluate its antioxidant, cytotoxic, and antimicrobial properties, and discuss potential mechanisms of action based on the broader understanding of the benzimidazole class of compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings.[\[1\]](#) This bicyclic system is structurally similar to naturally occurring purines, which allows benzimidazole derivatives to readily interact with various biopolymers

within living systems.^[2] The versatility of the benzimidazole scaffold has led to the development of a wide array of drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents.^{[3][4]} The functionalization at different positions of the benzimidazole ring system allows for the fine-tuning of their biological and physicochemical properties, making it a highly attractive pharmacophore in drug design.^[1]

Synthesis of (4-methyl-1H-benzimidazol-2-yl)methanol

The synthesis of **(4-methyl-1H-benzimidazol-2-yl)methanol** is typically achieved through the condensation reaction of a substituted o-phenylenediamine with a suitable carboxylic acid. A common and effective method involves the reaction of 3-methyl-benzene-1,2-diamine with glycolic acid.

Experimental Protocol: Synthesis of (4-methyl-1H-benzimidazol-2-yl)methanol

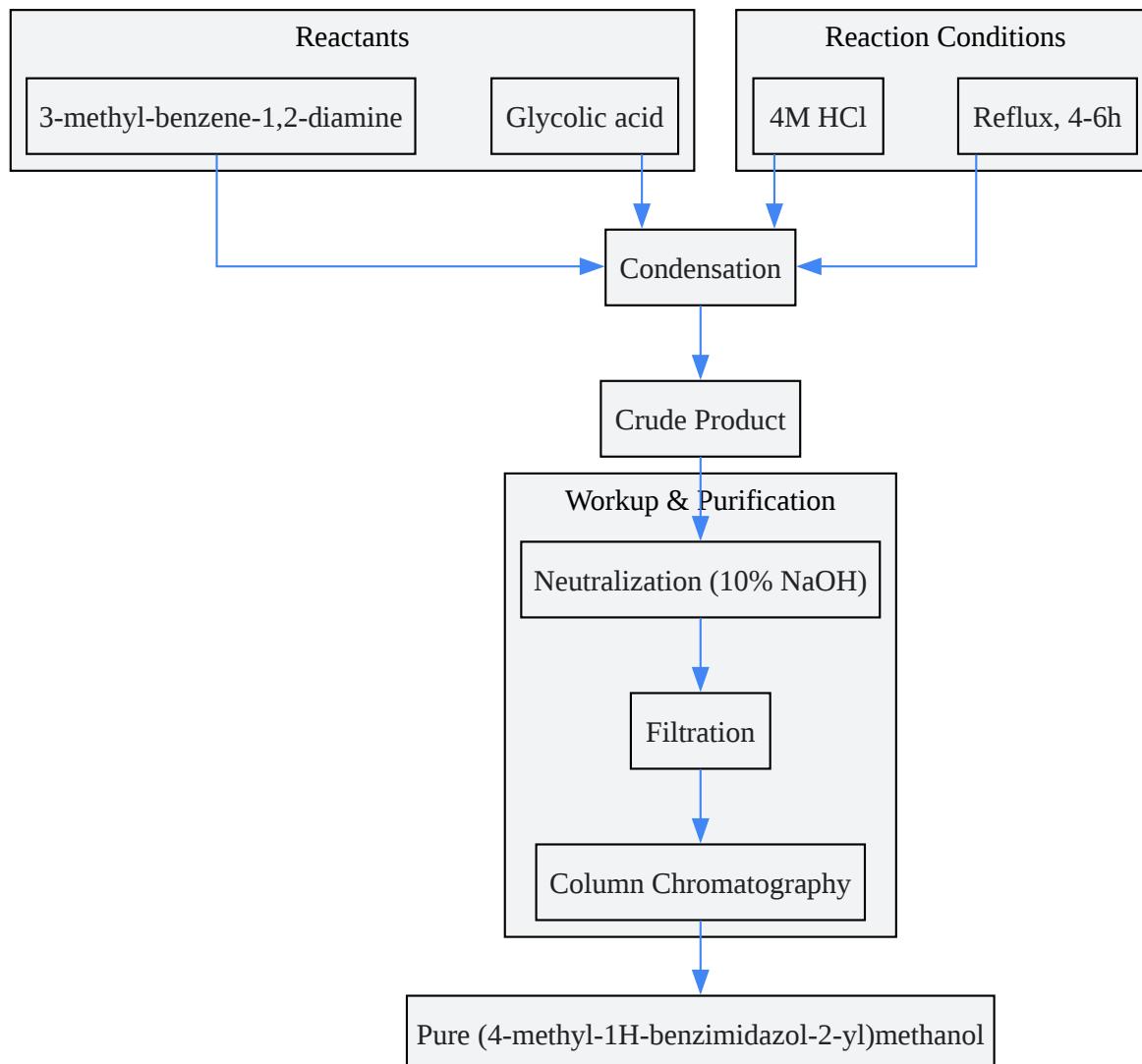
Materials:

- 3-methyl-benzene-1,2-diamine
- Glycolic acid
- 4M Hydrochloric acid (HCl)
- 10% Sodium hydroxide (NaOH) solution
- Ethanol
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate
- Filtration apparatus
- Rotary evaporator
- Chromatography column

Procedure:

- In a round-bottom flask, combine 3-methyl-benzene-1,2-diamine (1 equivalent) and glycolic acid (1.2 equivalents) in 4M HCl.
- Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Carefully neutralize the mixture with a 10% NaOH solution until a precipitate forms.
- Collect the precipitate by filtration and wash it thoroughly with cold water.
- Dry the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure **(4-methyl-1H-benzimidazol-2-yl)methanol**.
- Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

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Caption: Synthesis workflow for **(4-methyl-1H-benzimidazol-2-yl)methanol**.

Biological Activities of **(4-methyl-1H-benzimidazol-2-yl)methanol**

A study by Poddar et al. (2016) provides a direct comparison of the biological activities of **(4-methyl-1H-benzimidazol-2-yl)methanol** and its precursor, 2-methyl-1H-benzimidazole.^[5] The key findings from this study are summarized in the following sections.

Antioxidant Activity

The antioxidant potential of **(4-methyl-1H-benzimidazol-2-yl)methanol** was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The compound displayed mild antioxidant activity.

Table 1: Antioxidant Activity of **(4-methyl-1H-benzimidazol-2-yl)methanol** and Related Compounds

Compound	IC ₅₀ (µg/mL)
(4-methyl-1H-benzimidazol-2-yl)methanol	400.42 ^[5]
2-methyl-1H-benzimidazole	144.84 ^[5]
Butylated Hydroxytoluene (BHT) (Standard)	51.56 ^[5]

A lower IC₅₀ value indicates greater antioxidant activity.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Test compound (**(4-methyl-1H-benzimidazol-2-yl)methanol**)
- Standard antioxidant (e.g., Ascorbic acid or BHT)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare serial dilutions of the test compound and the standard antioxidant in methanol.
- In a 96-well plate, add a fixed volume of the DPPH solution to each well.
- Add an equal volume of the different concentrations of the test compound or standard to the wells.
- A control well should contain DPPH solution and methanol only.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
- Calculate the percentage of radical scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
- Determine the IC_{50} value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.

Cytotoxic Activity

The cytotoxic potential was assessed using the brine shrimp lethality bioassay, a simple and rapid method for preliminary screening of cytotoxicity. **(4-methyl-1H-benzimidazol-2-yl)methanol** did not show significant cytotoxic activity in this assay.

Table 2: Cytotoxic Activity against Brine Shrimp

Compound	LC ₅₀ (µg/mL)
(4-methyl-1H-benzimidazol-2-yl)methanol	Not reported to be significant ^[5]
2-methyl-1H-benzimidazole	0.42 ^[5]
Vincristine Sulphate (Standard)	0.544 ^[5]

A lower LC₅₀ value indicates greater cytotoxicity.

Materials:

- Brine shrimp eggs (*Artemia salina*)
- Sea salt
- Distilled water
- Test compound
- Vials or small beakers
- Pipettes
- Light source
- Magnifying glass

Procedure:

- Hatch the brine shrimp eggs in artificial seawater (prepared by dissolving sea salt in distilled water) for 48 hours under constant illumination and aeration.
- Prepare different concentrations of the test compound in seawater.
- Transfer a specific number of nauplii (larvae), typically 10-15, into vials containing the test solutions.
- A control vial should contain seawater and the same number of nauplii.
- Incubate the vials for 24 hours under illumination.
- After 24 hours, count the number of surviving nauplii in each vial using a magnifying glass.
- Calculate the percentage of mortality for each concentration.
- Determine the LC₅₀ value, which is the concentration of the sample that causes 50% mortality of the brine shrimp nauplii.

Antimicrobial Activity

The antimicrobial activity was evaluated using the disc diffusion method against a panel of Gram-positive and Gram-negative bacteria. **(4-methyl-1H-benzimidazol-2-yl)methanol** did not exhibit any antimicrobial activity in this assay.^[5] In contrast, 2-methyl-1H-benzimidazole showed weak antimicrobial activity.^[5]

Table 3: Antimicrobial Activity (Zone of Inhibition in mm)

Compound	Gram-positive Bacteria	Gram-negative Bacteria
(4-methyl-1H-benzimidazol-2-yl)methanol	No activity ^[5]	No activity ^[5]
2-methyl-1H-benzimidazole	7-8 mm ^[5]	7-8 mm ^[5]
Ciprofloxacin (Standard)	41-45 mm ^[5]	41-45 mm ^[5]

Materials:

- Bacterial strains (Gram-positive and Gram-negative)
- Nutrient agar plates
- Sterile filter paper discs
- Test compound solution
- Standard antibiotic solution (e.g., Ciprofloxacin)
- Solvent control (e.g., DMSO)
- Sterile swabs
- Incubator

Procedure:

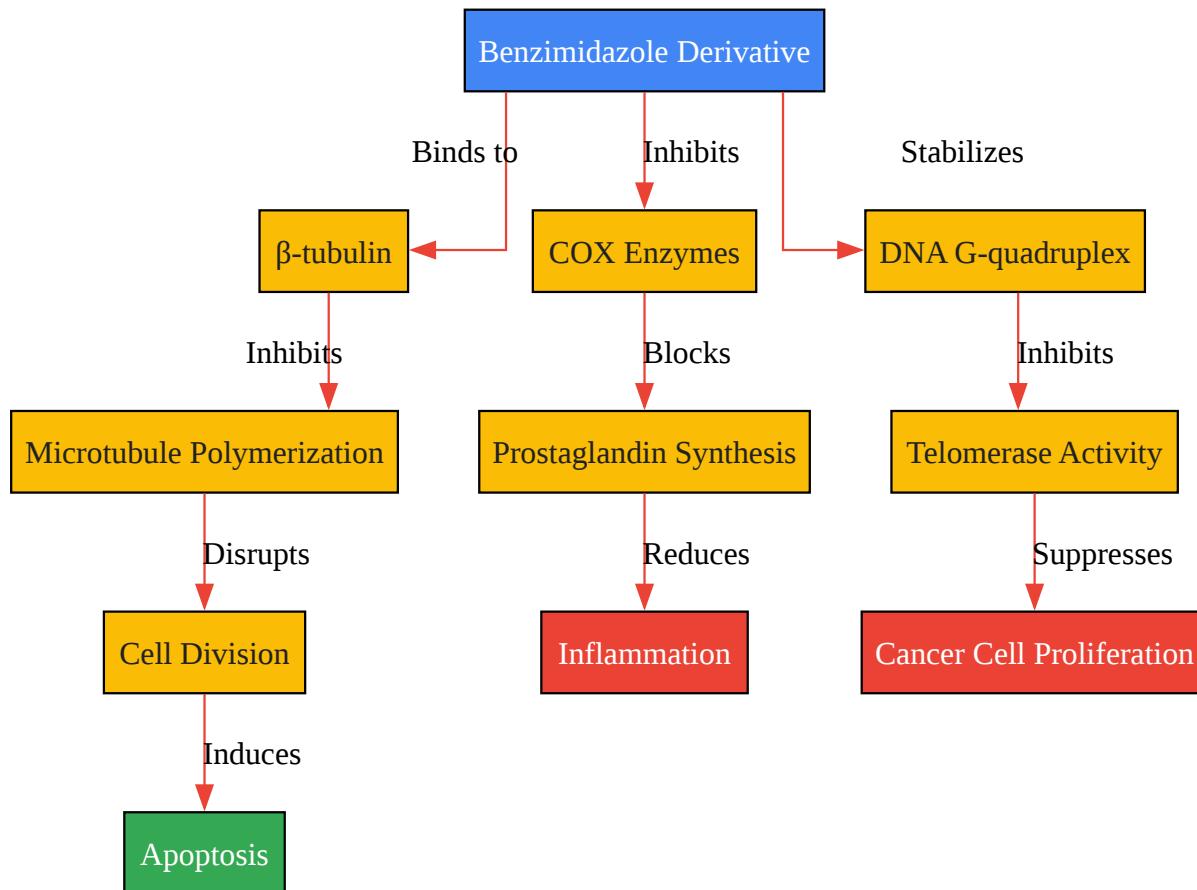
- Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a specific turbidity (e.g., 0.5 McFarland standard).
- Evenly spread the bacterial suspension onto the surface of a nutrient agar plate using a sterile swab.
- Impregnate sterile filter paper discs with a known concentration of the test compound, standard antibiotic, and solvent control.
- Aseptically place the discs on the surface of the inoculated agar plate.
- Incubate the plates at 37°C for 24 hours.
- After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Potential Mechanisms of Action

While specific mechanistic studies for **(4-methyl-1H-benzimidazol-2-yl)methanol** are not extensively available, the biological activities of benzimidazole derivatives are generally attributed to several mechanisms of action. These can serve as a basis for hypothesizing its potential cellular interactions.

- Inhibition of Microtubule Polymerization: A primary mechanism for the anthelmintic and anticancer activity of many benzimidazoles is the inhibition of microtubule polymerization by binding to β -tubulin.^[6] This disrupts cell division, leading to cell cycle arrest and apoptosis.
^{[6][7]}
- Enzyme Inhibition: Benzimidazole derivatives can inhibit various enzymes. For example, they are known to inhibit cyclooxygenase (COX), which is involved in the inflammatory response, and mitochondrial fumarate reductase in helminths.^{[6][8]}
- Interaction with DNA: Some benzimidazole compounds can interact with DNA, for instance, by stabilizing G-quadruplex structures, which can suppress the activity of telomerase, an enzyme crucial for cancer cell immortality.^[9]

- Coordination with Metal Ions: The nitrogen atoms in the imidazole ring can form coordination bonds with metal ions in proteins and enzymes, thereby inhibiting their function.[8]



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Caption: Potential mechanisms of action for benzimidazole derivatives.

Structure-Activity Relationship (SAR) Insights

A preliminary SAR analysis can be drawn from the comparative data between **(4-methyl-1H-benzimidazol-2-yl)methanol** and 2-methyl-1H-benzimidazole. The presence of a hydroxymethyl group at the 2-position in **(4-methyl-1H-benzimidazol-2-yl)methanol**, as opposed to a methyl group in 2-methyl-1H-benzimidazole, appears to significantly reduce its antioxidant, cytotoxic, and antimicrobial activities.[1][5] This suggests that the electronic and

steric properties of the substituent at the 2-position of the benzimidazole scaffold play a crucial role in determining its biological profile.^[1] The methyl group, being more lipophilic, might facilitate better membrane permeability or interaction with the active site of a target protein compared to the more polar hydroxymethyl group.

Future Directions

The available data on **(4-methyl-1H-benzimidazol-2-yl)methanol** is still limited. Future research should focus on:

- Broader Biological Screening: Evaluating its activity against a wider range of cancer cell lines, microbial strains, and viral targets.
- Mechanistic Studies: Investigating its specific molecular targets and pathways of action.
- Analogue Synthesis and SAR Studies: Synthesizing and testing a library of related compounds to build a more comprehensive SAR profile and optimize for specific biological activities.
- In Vivo Studies: If promising in vitro activity is identified, progressing to in vivo studies in animal models to assess efficacy and safety.

Conclusion

(4-methyl-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative with currently reported mild antioxidant activity and insignificant cytotoxic and antimicrobial properties.^[5] However, the broader family of benzimidazoles exhibits a vast and potent range of biological activities.^[3] The study of this specific compound, particularly in comparison to its more active precursor, provides valuable insights into the structure-activity relationships of this important class of molecules. Further investigation and derivatization of the **(4-methyl-1H-benzimidazol-2-yl)methanol** scaffold may yet unlock its therapeutic potential.

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